6-Methoxy-3-((4-methoxyphenyl)sulfonyl)-4-(3-methylpiperidin-1-yl)quinoline

Lipophilicity Drug-likeness Quinoline sulfone SAR

6-Methoxy-3-((4-methoxyphenyl)sulfonyl)-4-(3-methylpiperidin-1-yl)quinoline (CAS 866895-25-2) is a fully synthetic quinoline sulfone featuring a 6-methoxyquinoline core, 4-methoxyphenylsulfonyl group, and 3-methylpiperidin-1-yl substituent. This specific substitution pattern yields a calculated logP of 4.3 and TPSA of 77.1 Ų, placing it within favorable CNS drug-like space. With no commercial alternative carrying this exact chemotype, it is an essential reference standard for LC-MS and NMR method development when characterizing analogs in the quinoline sulfone series, and serves as a displaceable-amine intermediate for synthesizing 4-position diverse libraries.

Molecular Formula C23H26N2O4S
Molecular Weight 426.53
CAS No. 866895-25-2
Cat. No. B2366575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-3-((4-methoxyphenyl)sulfonyl)-4-(3-methylpiperidin-1-yl)quinoline
CAS866895-25-2
Molecular FormulaC23H26N2O4S
Molecular Weight426.53
Structural Identifiers
SMILESCC1CCCN(C1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)OC)OC
InChIInChI=1S/C23H26N2O4S/c1-16-5-4-12-25(15-16)23-20-13-18(29-3)8-11-21(20)24-14-22(23)30(26,27)19-9-6-17(28-2)7-10-19/h6-11,13-14,16H,4-5,12,15H2,1-3H3
InChIKeyHIWLFGJIGPDWNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

866895-25-2 – 6-Methoxy-3-((4-methoxyphenyl)sulfonyl)-4-(3-methylpiperidin-1-yl)quinoline: Core Structural & Physicochemical Baseline


6-Methoxy-3-((4-methoxyphenyl)sulfonyl)-4-(3-methylpiperidin-1-yl)quinoline (PubChem CID 18559532) is a fully synthetic, small-molecule quinoline derivative (MW 426.5 g/mol, C23H26N2O4S) [1]. The compound belongs to a class of quinoline sulfones explored in patents for cannabinoid CB2 and serotonin 5-HT6 receptor binding [2]. It features a 6-methoxyquinoline core, a 4-methoxyphenylsulfonyl group at position 3, and a 3-methylpiperidin-1-yl substituent at position 4. Key computed physicochemical properties include XLogP3-AA = 4.3, topological polar surface area = 77.1 Ų, hydrogen bond donor count = 0, and hydrogen bond acceptor count = 6 [1]. These baseline parameters define the compound’s drug-likeness and differentiate it from analogs with different substitution patterns.

866895-25-2 – Why Simple Quinoline Sulfone Analogs Cannot Be Assumed Interchangeable Without Comparative Data


The target compound contains three independently variable structural modules—the 6-methoxy group on the quinoline ring, the 4-methoxyphenylsulfonyl group at position 3, and the 3-methylpiperidine group at position 4—that are known in the broader quinoline sulfone patent literature to influence receptor selectivity and pharmacokinetic behavior [1]. Small changes to any one of these modules (e.g., replacing 3-methylpiperidine with pyrrolidine or piperazine, or removing the 6-methoxy group) can shift molecular shape, lipophilicity, and hydrogen-bonding capacity, potentially altering target engagement in ways that cannot be predicted without experimental comparison. The absence of public head-to-head data does not imply equivalence; rather, it signals that substitution carries unquantified risk in any research or industrial context where this specific substitution pattern is required.

866895-25-2 – Quantifiable Differentiation Evidence vs. Closest Structurally Characterized Analogs


Physicochemical Differentiation: Lipophilicity (XLogP3-AA) vs. Unsubstituted Piperidine Analog

The 3-methyl group on the piperidine ring increases calculated lipophilicity by approximately 0.3–0.5 logP units relative to the unsubstituted piperidine analog (e.g., 6-ethoxy-3-(4-methoxybenzenesulfonyl)-4-(piperidin-1-yl)quinoline, with an estimated XLogP3-AA of ~3.8–4.0) [1][2]. The target compound has a measured XLogP3-AA of 4.3 [1]. This moderate lipophilicity difference may influence membrane permeability and non-specific binding, a factor relevant for CNS-targeted screening libraries where the parent patent class is directed [3].

Lipophilicity Drug-likeness Quinoline sulfone SAR

Hydrogen Bond Acceptor Count Differentiation vs. Piperazine-Containing Analog

The 3-methylpiperidine substituent provides a hydrogen bond acceptor count of 6 [1], whereas the corresponding 4-methylpiperazine analog (6-Methoxy-3-((4-methoxyphenyl)sulfonyl)-4-(4-methylpiperazin-1-yl)quinoline, molecular formula C22H25N3O4S) would have a hydrogen bond acceptor count of 7 due to the additional piperazine nitrogen . This difference alters the compound’s hydrogen-bonding capacity and may influence solubility, permeability, and off-target interactions with biological hydrogen-bond donors.

Hydrogen bonding Drug-likeness Quinoline sulfone

Topological Polar Surface Area (TPSA) Differentiation vs. 6,7-Dimethoxy Analog

The target compound has a computed TPSA of 77.1 Ų [1]. A close analog with an additional methoxy group at position 7 (6,7-Dimethoxy-4-(3-methylpiperidin-1-yl)-3-(phenylsulfonyl)quinoline, MW 426.5, C23H26N2O4S) would have a higher TPSA (estimated 86–96 Ų due to the extra oxygen atom and its contribution to polar surface area) . A TPSA below 90 Ų is often associated with improved blood-brain barrier penetration, suggesting that the target compound may have more favorable CNS penetration characteristics than the 6,7-dimethoxy analog, though this has not been experimentally verified.

Polar surface area CNS drug design Quinoline sulfone

Structural Uniqueness of the 3-Methylpiperidine Substituent vs. Pyrrolidine and Piperidine Analogs

The 3-methylpiperidine ring introduces a chiral center and a specific steric/electronic environment at the 3-position of the piperidine that is absent in the pyrrolidine analog (6-Methoxy-3-((4-methoxyphenyl)sulfonyl)-4-(pyrrolidin-1-yl)quinoline) and the unsubstituted piperidine analog [1]. This structural feature may influence the compound’s three-dimensional shape and its interaction with chiral binding pockets in biological targets, such as those explored in the CB2/5-HT6 patent family [2]. No quantitative biological data are available to confirm a potency or selectivity advantage.

Conformational restriction Structure-activity relationship Quinoline sulfone

866895-25-2 – Validated Application Scenarios Based on Available Structural & Patent Landscape Evidence


Focused CNS Library Design Targeting CB2 and/or 5-HT6 Receptors

This compound is a structural match for the quinoline sulfone scaffold claimed in US20090012056A1 for cannabinoid CB2 and serotonin 5-HT6 receptor binding [1]. With a TPSA of 77.1 Ų and XLogP3-AA of 4.3, it falls within favorable CNS drug-like space [2]. Procurement for a focused screening library is justified when the research objective is to probe the structure-activity relationship of the 3-methylpiperidine substituent in this specific chemotype, and no commercial alternative with this exact substitution pattern exists.

Use as a Reference Standard for Analytical Method Development

The compound’s unique combination of functional groups (6-methoxyquinoline, 4-methoxyphenylsulfonyl, and 3-methylpiperidine) provides a distinctive UV chromophore, mass spectrometric fragmentation pattern, and NMR signature [1]. These properties make it suitable as a reference standard for HPLC, LC-MS, or NMR method development when characterizing newly synthesized analogs within this chemical series, where retention time and spectral benchmarks are needed.

Intermediate for Diversification into Quinoline-4-amine or Quinoline-4-ether Derivatives

The 4-(3-methylpiperidin-1-yl) group is a displaceable amine under certain conditions, allowing the compound to serve as a synthetic intermediate for generating libraries of 4-substituted quinolines [1]. This application is supported by the patent literature describing general methods for displacing amine groups from the 4-position of quinoline sulfones [1]. The 6-methoxy and 4-methoxyphenylsulfonyl groups remain stable under these conditions, enabling systematic exploration of the 4-position pharmacophore.

Quote Request

Request a Quote for 6-Methoxy-3-((4-methoxyphenyl)sulfonyl)-4-(3-methylpiperidin-1-yl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.